molecular formula C13H18Cl2N2 B1279554 1-[2-(3,4-dichlorophenyl)ethyl]-4-methylpiperazine;dihydrochloride CAS No. 150208-28-9

1-[2-(3,4-dichlorophenyl)ethyl]-4-methylpiperazine;dihydrochloride

Cat. No.: B1279554
CAS No.: 150208-28-9
M. Wt: 273.20 g/mol
InChI Key: SUIZRDJCBVPASY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It has a high binding affinity for the sigma-1 receptor and significantly lower affinity for the sigma-2 receptor . This compound has been studied for its potential therapeutic effects in various neurological and psychiatric disorders.

Scientific Research Applications

BD-1063 has been extensively studied for its potential therapeutic applications. Some of the key areas of research include:

Mechanism of Action

Target of Action

BD 1063 Dihydrochloride is a potent antagonist of the sigma-1 receptor (σ1R) . The σ1R is a type of opioid receptor with two subtypes: σ1 and σ2 . The σ1 receptor plays a significant role in stimulating dopamine release and modulating the actions of cocaine .

Mode of Action

BD 1063 Dihydrochloride interacts with the σ1 receptor, exhibiting a high degree of selectivity. It is approximately 50-fold selective for σ1 over σ2 sites and ≥100-fold selective over other neurotransmitter receptors . This selectivity allows BD 1063 Dihydrochloride to specifically antagonize the σ1 receptor, thereby modulating its effects.

Biochemical Pathways

It is known that the σ1 receptor plays a role in various biochemical pathways, including those involved in the release of dopamine and the modulation of cocaine’s effects . By antagonizing the σ1 receptor, BD 1063 Dihydrochloride can influence these pathways.

Pharmacokinetics

It is soluble in water to >15 mg/ml , which suggests that it could have good bioavailability.

Result of Action

BD 1063 Dihydrochloride has been shown to prevent hyperlocomotion following cocaine administration in mice . This suggests that it can modulate the stimulatory effects of cocaine, likely through its antagonistic action on the σ1 receptor. Additionally, it has been used to study the protective action of the σ1 receptor against ferroptosis in hepatocellular carcinoma cells .

Safety and Hazards

BD 1063 Dihydrochloride may cause serious eye irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment, including chemical impermeable gloves, is recommended .

Biochemical Analysis

Biochemical Properties

BD 1063 Dihydrochloride is known for its high selectivity towards sigma-1 receptors, with approximately 50-fold selectivity over sigma-2 receptors and over 100-fold selectivity over other neurotransmitter receptors such as opioid, PCP, muscarinic, dopamine, α1, α2, β adrenoceptor, 5-HT1, and 5-HT2 receptors . This compound interacts with sigma-1 receptors, which are involved in various cellular processes including modulation of ion channels, neurotransmitter release, and receptor signaling pathways. BD 1063 Dihydrochloride has been shown to prevent hyperlocomotion following cocaine administration in mice, indicating its potential role in modulating dopaminergic pathways .

Cellular Effects

BD 1063 Dihydrochloride exerts significant effects on various cell types and cellular processes. It has been demonstrated to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, BD 1063 Dihydrochloride has been shown to antagonize the effects of cocaine by modulating sigma-1 receptor activity, which in turn affects dopaminergic signaling pathways . Additionally, this compound has been reported to have neuroprotective effects, reducing cellular calcium overload and promoting serotonin reuptake, which may contribute to its potential therapeutic applications in neurodegenerative diseases .

Molecular Mechanism

The molecular mechanism of action of BD 1063 Dihydrochloride involves its binding to sigma-1 receptors, which are chaperone proteins located in the endoplasmic reticulum. By binding to these receptors, BD 1063 Dihydrochloride inhibits their activity, leading to modulation of various downstream signaling pathways. This includes inhibition of ion channels, modulation of neurotransmitter release, and regulation of receptor signaling . The compound’s high selectivity for sigma-1 receptors over other receptor types further enhances its specificity and reduces potential off-target effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of BD 1063 Dihydrochloride have been observed to change over time. The compound is stable under standard storage conditions and retains its activity over extended periods. Its effects on cellular function may vary depending on the duration of exposure and the specific experimental conditions. Long-term studies have shown that BD 1063 Dihydrochloride can maintain its neuroprotective effects and continue to modulate sigma-1 receptor activity over time .

Dosage Effects in Animal Models

The effects of BD 1063 Dihydrochloride vary with different dosages in animal models. Studies have shown that the compound dose-dependently reduces ethanol self-administration in Sardinian alcohol-preferring rats and ethanol-dependent Wistar rats, with effective doses ranging from 3.3 to 11 mg/kg . At higher doses, BD 1063 Dihydrochloride may exhibit toxic or adverse effects, highlighting the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential risks .

Metabolic Pathways

BD 1063 Dihydrochloride is involved in various metabolic pathways, primarily through its interaction with sigma-1 receptors. These receptors play a crucial role in modulating cellular metabolism, including the regulation of ion channels and neurotransmitter release. The compound’s ability to influence these pathways may contribute to its therapeutic effects in conditions such as neurodegenerative diseases and substance abuse disorders .

Transport and Distribution

Within cells and tissues, BD 1063 Dihydrochloride is transported and distributed through interactions with specific transporters and binding proteins. The compound’s high affinity for sigma-1 receptors facilitates its localization to specific cellular compartments, where it can exert its effects on receptor signaling and cellular function . This targeted distribution enhances the compound’s efficacy and reduces potential off-target effects.

Subcellular Localization

BD 1063 Dihydrochloride is primarily localized to the endoplasmic reticulum, where sigma-1 receptors are predominantly found. This subcellular localization is crucial for the compound’s activity, as it allows for direct interaction with sigma-1 receptors and modulation of their chaperone functions . Additionally, the compound’s ability to influence receptor signaling pathways within specific cellular compartments further enhances its therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

BD-1063 is synthesized through a multi-step chemical process. The synthesis typically involves the reaction of 3,4-dichlorophenylacetonitrile with 4-methylpiperazine under specific conditions to form the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of BD-1063 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The final product is often purified using techniques such as recrystallization or chromatography to ensure high purity levels .

Chemical Reactions Analysis

Types of Reactions

BD-1063 primarily undergoes substitution reactions due to the presence of the dichlorophenyl group. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used. These reactions often require acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used. These reactions are usually performed in anhydrous solvents to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted piperazine derivatives, while oxidation reactions can produce corresponding ketones or carboxylic acids.

Comparison with Similar Compounds

BD-1063 is part of a class of compounds known as sigma receptor antagonists. Some similar compounds include:

Compared to these compounds, BD-1063 is unique in its high selectivity for the sigma-1 receptor and its demonstrated efficacy in various animal models of neurological and psychiatric disorders.

Properties

IUPAC Name

1-[2-(3,4-dichlorophenyl)ethyl]-4-methylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18Cl2N2/c1-16-6-8-17(9-7-16)5-4-11-2-3-12(14)13(15)10-11/h2-3,10H,4-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUIZRDJCBVPASY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Cl2N2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70341674
Record name BD 1063
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70341674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150208-28-9
Record name 1-[2-(3,4-Dichlorophenyl)ethyl]-4-methylpiperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=150208-28-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name BD 1063
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70341674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-(3,4-dichlorophenyl)ethyl]-4-methylpiperazine;dihydrochloride
Reactant of Route 2
Reactant of Route 2
1-[2-(3,4-dichlorophenyl)ethyl]-4-methylpiperazine;dihydrochloride
Reactant of Route 3
Reactant of Route 3
1-[2-(3,4-dichlorophenyl)ethyl]-4-methylpiperazine;dihydrochloride
Reactant of Route 4
Reactant of Route 4
1-[2-(3,4-dichlorophenyl)ethyl]-4-methylpiperazine;dihydrochloride
Reactant of Route 5
Reactant of Route 5
1-[2-(3,4-dichlorophenyl)ethyl]-4-methylpiperazine;dihydrochloride
Reactant of Route 6
Reactant of Route 6
1-[2-(3,4-dichlorophenyl)ethyl]-4-methylpiperazine;dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.